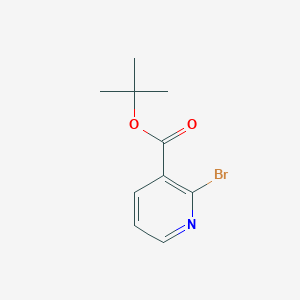

tert-Butyl 2-bromonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl and bromo-functionalized compounds often involves atom transfer radical polymerization (ATRP) and nucleophilic substitution reactions. For example, poly(tert-butyl methacrylate) macrointermediates with a bromine atom end group have been synthesized using ATRP, demonstrating the feasibility of incorporating tert-butyl and bromo groups into complex molecules through controlled polymerization and subsequent functionalization steps (Yang et al., 2006).

Molecular Structure Analysis

Molecular structure and conformational analysis of tert-butyl and bromo-functionalized compounds can be achieved through various spectroscopic and computational methods. For instance, the crystal and molecular structure of certain tert-butyl and bromo-substituted compounds have been characterized using X-ray crystallography and density functional theory (DFT) analyses, providing insights into the spatial arrangement and electronic structure of these molecules (Çolak et al., 2021).

Chemical Reactions and Properties

tert-Butyl and bromo-functionalized compounds participate in a variety of chemical reactions, including C-N bond formations and bromination reactions. These reactions can lead to the synthesis of complex heterocyclic compounds and the modification of molecular frameworks, illustrating the chemical versatility of tert-butyl and bromo groups in organic synthesis (Sau et al., 2018).

Aplicaciones Científicas De Investigación

Synthetic and Environmental Implications

- Synthetic phenolic antioxidants (SPAs), which include compounds structurally related to tert-Butyl 2-bromonicotinate, play a crucial role in preventing oxidative reactions in industrial products, thereby extending their shelf life. Research into SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) highlights the importance of understanding the environmental occurrence, human exposure, and toxicity of these compounds. This knowledge is essential for developing novel SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Bioseparation Processes

- Three-phase partitioning (TPP) is an emerging non-chromatographic bioseparation technology that has seen application in the separation and purification of bioactive molecules from natural sources. This technique, which might involve solvents or compounds similar to tert-Butyl 2-bromonicotinate, is gaining attention for its efficiency, scalability, and eco-friendliness in the extraction of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds (Jingkun Yan et al., 2018).

Methyl Tert-Butyl Ether (MTBE) Decomposition

- Research on the decomposition of methyl tert-butyl ether (MTBE), a related compound, by adding hydrogen in a cold plasma reactor, provides insights into the potential for using advanced oxidation processes for environmental remediation. This study's findings may inform research on tert-Butyl 2-bromonicotinate, especially regarding its decomposition or transformation in environmental contexts (L. Hsieh et al., 2011).

Polymer Membranes for Purification

- The application of polymer membranes in the purification of fuel additives, specifically the separation of methanol/Methyl Tert-butyl Ether (MTBE) via pervaporation, highlights the importance of materials science in developing efficient separation technologies. Such research could be applicable to the purification or separation processes involving tert-Butyl 2-bromonicotinate, demonstrating the role of chemical engineering in optimizing production and purification processes (A. Pulyalina et al., 2020).

Biodegradation and Environmental Fate

- The biodegradation and environmental fate of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater provide a model for understanding how compounds such as tert-Butyl 2-bromonicotinate might behave in similar contexts. Studies on ETBE degradation underscore the complexity of biodegradation pathways and the influence of microbial communities, which could be relevant for assessing the environmental impact of tert-Butyl 2-bromonicotinate (S. Thornton et al., 2020).

Mecanismo De Acción

Target of Action

Tert-Butyl 2-bromonicotinate is an organic compound Similar compounds like tert-butanol have been found to interact with enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glucose metabolism, protein maturation, aromatic compound degradation, and calcium signaling respectively .

Mode of Action

It’s known that tert-butyl groups in esters, ethers, carbonates, and carbamates can be deprotected using a catalytic protocol involving the tris-4-bromophenylamminium radical cation, commonly known as magic blue (mb•+), and triethylsilane . This process facilitates the cleavage of the C−O bond in these compounds .

Biochemical Pathways

The compound’s potential role in organic synthesis suggests that it may be involved in various chemical reactions and pathways .

Result of Action

The compound’s potential role in organic synthesis suggests that it may contribute to the formation of various organic compounds .

Action Environment

Tert-Butyl 2-bromonicotinate is a colorless or light yellow liquid with a special odor . It is soluble in general organic solvents but insoluble in water . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as solvent type, temperature, and pH. The compound should be stored under an inert atmosphere at 2-8°C .

Propiedades

IUPAC Name |

tert-butyl 2-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJNDKUAPNBGCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597628 |

Source

|

| Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168629-64-9 |

Source

|

| Record name | tert-Butyl 2-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)

![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)

![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)